2H,3H,4H-pyrano[2,3-c]pyridin-4-ol
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Overview
Description
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound is known for its unique structure, which combines a pyran ring fused with a pyridine ring, making it an interesting subject for various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol typically involves the use of allyl ethers and cyclic enol ethers. One common method is the olefin metathesis/double bond migration sequence catalyzed by first and second-generation Grubbs’ catalysts . These ruthenium carbene complexes are activated by hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran and pyridine rings.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
2H,3H,4H-pyrano[2,3-c]pyridin-4-ol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar pyran ring structure.
Pyrano[2,3-d]pyrimidine-2,4-dione: A compound with a pyran ring fused to a pyrimidine ring, known for its biological activities.
Benzo[h]pyrano[2,3-b]quinoline: A more complex heterocyclic compound with additional aromatic rings.
The uniqueness of this compound lies in its specific fusion of pyran and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5,7,10H,2,4H2 |
InChI Key |
YLPNAMCFMLCZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1O)C=CN=C2 |
Origin of Product |
United States |
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